molecular formula C11H21ClN2O3 B13918856 Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride

Cat. No.: B13918856
M. Wt: 264.75 g/mol
InChI Key: OKAQAACGIWQGLF-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride (CAS: 1251002-01-3) is a spirocyclic compound with a unique molecular architecture. Its structure features a spiro[3.5]nonane core containing two nitrogen atoms at positions 2 and 5, an oxygen atom at position 8 (denoted by "8-oxa"), and a tert-butyl carboxylate protecting group at position 2. The hydrochloride salt enhances its solubility and stability for synthetic applications. The molecular formula is C₁₁H₂₀N₂O₃·HCl, with a molecular weight of 264.75 g/mol (free base: 228.29 g/mol) .

This compound is widely utilized as a building block in medicinal chemistry, particularly for designing drugs with improved three-dimensionality and target specificity . Its spirocyclic framework imposes conformational rigidity, which can enhance binding affinity to biological targets while reducing metabolic degradation .

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)8-15-5-4-12-11;/h12H,4-8H2,1-3H3;1H

InChI Key

OKAQAACGIWQGLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCCN2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the spirocyclic core followed by functionalization and salt formation. Key steps include:

  • Formation of the spirocyclic ring system with nitrogen and oxygen atoms.
  • Introduction of the tert-butyl carboxylate protecting group at position 2.
  • Conversion to the hydrochloride salt to enhance solubility and stability.

Detailed Synthetic Route (Based on Related Spirocyclic Compounds and Analogues)

While direct literature on this exact compound’s synthesis is limited, closely related spirocyclic diazaspiro compounds have been synthesized through multi-step sequences involving:

  • Starting Material Preparation:
    Use of precursors such as 3-((benzylamino)methyl)oxetane cycloalkane-3-ol or similar oxetane derivatives as building blocks.

  • Acylation Step:
    Reaction of the amine-containing precursor with acyl chlorides (e.g., chloroacetyl chloride) under basic conditions (bases like triethylamine or potassium carbonate) in solvents such as dichloromethane at controlled temperatures (e.g., 0–10 °C). This step introduces acyl functionality essential for ring closure.

  • Cyclization:
    Intramolecular cyclization under inert atmosphere with strong bases such as sodium hydride or n-butyl lithium in solvents like tetrahydrofuran (THF) to form the spirocyclic ring system.

  • Reduction:
    Use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert intermediates to the desired amine functionalities within the spirocyclic framework.

  • Deprotection and Salt Formation:
    Catalytic hydrogenation (e.g., Pd/C under hydrogen pressure 20–100 psi, 20–50 °C) removes protecting groups such as benzyl (Bn), followed by treatment with hydrochloric acid to yield the hydrochloride salt of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate.

Industrial Scale Considerations

  • Automated reactors with controlled temperature and inert atmosphere are employed to ensure reproducibility and safety.
  • Purification steps include recrystallization and chromatographic techniques to achieve high purity (>95%).
  • Quality control involves NMR, elemental analysis, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Reagents Summary

Step Reagents / Conditions Solvents Notes
Acylation Chloroacetyl chloride, triethylamine (or pyridine, K2CO3) Dichloromethane (DCM) Temperature ≤10 °C; slow addition to control exotherm
Cyclization Sodium hydride, n-butyl lithium, or hexasilyl dimethyl amino lithium THF or inert solvent Inert atmosphere (N2 or Ar)
Reduction Lithium aluminum hydride (LiAlH4) Ether solvents (e.g., THF, Et2O) Molar ratio 1:1.1–2 (substrate:reducing agent)
Hydrogenation Pd/C catalyst, H2 gas (20–100 psi) Ethanol or Acetic acid as activator 20–50 °C, 8–20 hours
Salt Formation HCl treatment Suitable solvent Forms hydrochloride salt for stability

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR and ¹³C NMR:
    Confirm spirocyclic structure, presence of tert-butyl group, and nitrogen/oxygen substitution pattern. Typical chemical shifts for tert-butyl group appear around δ 1.4 ppm (¹H NMR), spiro carbons near 50–65 ppm (¹³C NMR).

  • Mass Spectrometry:
    Molecular ion peak consistent with molecular weight 228.29 g/mol (free base) and 264.75 g/mol (hydrochloride salt).

  • Elemental Analysis:
    Carbon, hydrogen, and nitrogen content within ±0.02% of theoretical values confirms purity.

Purity and Physical Properties

Property Value
Molecular Formula C₁₁H₂₀N₂O₃·HCl
Molecular Weight 264.75 g/mol (hydrochloride)
Physical Form Colorless to yellow liquid
Purity ≥95% (by HPLC or NMR)

Research Findings and Notes on Preparation

  • The synthetic route benefits from readily available and inexpensive starting materials such as benzylamine derivatives and oxetane alcohols.
  • The four-step synthesis route allows for good overall yields and is amenable to scale-up for industrial production.
  • The use of protecting groups (e.g., benzyl) and their subsequent removal by catalytic hydrogenation is critical to maintain functional group integrity during synthesis.
  • The hydrochloride salt form significantly improves compound handling by enhancing solubility and stability, which is important for downstream applications.
  • Reaction conditions such as temperature, atmosphere (inert), and reagent molar ratios are crucial for optimizing yield and purity.

Summary Table of Preparation Method

Step No. Reaction Step Key Reagents/Conditions Outcome
1 Acylation Chloroacetyl chloride, triethylamine, DCM, ≤10 °C Formation of acylated intermediate
2 Cyclization Sodium hydride or n-butyl lithium, inert atmosphere, THF Formation of spirocyclic ring system
3 Reduction Lithium aluminum hydride, ether solvent Reduction to amine intermediate
4 Hydrogenation & Salt Formation Pd/C, H2, 20–100 psi, 20–50 °C, HCl treatment Removal of benzyl protecting group and formation of hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution reactions may result in the formation of new functionalized compounds .

Scientific Research Applications

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous spirocyclic derivatives:

Table 1: Comparative Analysis of Spirocyclic Compounds

Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Key Applications References
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride (1251002-01-3) Spiro[3.5]nonane 2-$tert$-butoxycarbonyl, 5-NH, 8-O 264.75 (HCl salt) Drug discovery intermediates, kinase inhibitors
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (236406-55-6) Spiro[3.5]nonane 7-$tert$-butoxycarbonyl, 2-NH 264.75 (HCl salt) Antiviral and anticancer agents
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate; hydrochloride (2241130-99-2) Spiro[3.5]nonane 8-$tert$-butoxycarbonyl, 2-NH, 5-O 264.75 (HCl salt) Peptidomimetics, protease inhibitors
Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate (N/A) Bicyclo[5.1.0]octane 2-$tert$-butoxycarbonyl, 6-NH ~212.28 (free base) Conformationally restricted amines for CNS drugs

Structural and Functional Differences

Positional Isomerism: The target compound’s 8-oxa-2,5-diaza configuration distinguishes it from analogs like 2,7-diaza (CAS: 236406-55-6) and 5-oxa-2,8-diaza (CAS: 2241130-99-2). These positional changes alter hydrogen-bonding capacity and electronic properties, impacting receptor interactions . The spiro[3.5]nonane core in the target compound provides a smaller ring system compared to bicyclic analogs (e.g., bicyclo[5.1.0]octane), which may influence steric accessibility in binding pockets .

Salt Forms :

  • The hydrochloride salt in the target compound improves aqueous solubility, critical for biological assays. In contrast, oxalate salts (e.g., CAS: 1788054-69-2) are less common and may require specific handling .

Synthetic Utility: The target compound is synthesized via nucleophilic cyclization of cyclopropene derivatives with carbamates, similar to methods described for tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate . However, the presence of the 8-oxa group introduces additional polarity, necessitating optimized purification steps (e.g., flash chromatography with dichloromethane/methanol) .

Physicochemical and Commercial Considerations

  • Solubility : The hydrochloride salt form increases water solubility compared to free bases (e.g., CAS: 1118786-86-9) .
  • Stability : The tert-butyl group protects the carboxylate from enzymatic cleavage, enhancing stability in biological matrices .
  • Commercial Availability : Suppliers like PharmaBlock and Enamine offer gram-to-kilogram quantities, reflecting its demand in high-throughput screening .

Biological Activity

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride (CAS No. 1251002-01-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C₁₁H₂₀N₂O₃
  • Molecular Weight : 228.29 g/mol
  • Purity : Generally available at 95% purity.
  • Physical Form : Colorless to yellow liquid.

The biological activity of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure may contribute to its binding affinity and selectivity, making it a valuable scaffold for drug development.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • Cytotoxicity : In vitro assays have shown that it may possess cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting its use in neurodegenerative disease models.

Antimicrobial Activity

A study conducted by researchers at the University of Manchester demonstrated that tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .

Cytotoxicity Assays

In a series of cytotoxicity assays performed on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed IC50 values in the micromolar range. This suggests that it could be developed further as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Neuroprotective Studies

Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and oxidative stress markers compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coliUniversity of Manchester
CytotoxicityIC50 in micromolar range against MCF-7 cellsJournal of Medicinal Chemistry
NeuroprotectionReduced oxidative stress-induced cell deathJournal of Medicinal Chemistry

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate derivatives?

The synthesis typically involves functionalization of the spirocyclic core. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (structurally analogous) is reacted with acyl chlorides (e.g., benzoyl chloride) or halo-derivatives (e.g., benzyl bromide) in acetonitrile (ACN) with potassium carbonate as a base. Purification via flash chromatography using gradients like 2% MeOH in CH₂Cl₂ yields products with ~70–89% efficiency . Deprotection of the Boc group is achieved with trifluoroacetic acid (TFA) in CH₂Cl₂, followed by neutralization with triethylamine (TEA) for further derivatization .

Q. How is the structural integrity of this compound confirmed after synthesis?

Characterization relies on ¹H/¹³C NMR spectroscopy to verify spirocyclic geometry and substituent positions. For example, tert-butyl 7-benzoyl derivatives show distinct aromatic proton signals (δ 7.36–7.44 ppm) and sp³ hybridized carbons (~53–64 ppm). Elemental analysis (e.g., C, H, N within ±0.02% of theoretical values) and mass spectrometry further validate purity .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited, decomposition under fire releases CO and NOₓ . Follow standard lab protocols: use fume hoods, avoid ignition sources, and dispose of waste via licensed contractors. Store at room temperature in airtight containers, as stability is confirmed under recommended conditions .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s affinity for sigma receptors?

Molecular docking and pharmacophore analysis identify critical interactions. For spiro[3.5]nonane derivatives, the tertiary nitrogen and aromatic substituents (e.g., benzyl groups) enhance binding to σ₁/σ₂ receptors. Energy minimization (e.g., using density functional theory) refines steric and electronic compatibility, guiding the design of analogs with improved selectivity .

Q. What strategies resolve contradictions in reaction yields during derivatization?

Discrepancies in yields (e.g., 41% for phenethyl vs. 70% for benzyl derivatives) stem from steric hindrance or electronic effects. Optimize by:

  • Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve nucleophilicity.
  • Adjusting solvent polarity (e.g., ACN vs. DMF) to stabilize transition states.
  • Employing microwave-assisted synthesis for accelerated kinetics .

Q. How does X-ray crystallography validate spirocyclic conformation?

Single-crystal X-ray diffraction (using SHELXL ) confirms bond angles and torsion angles critical to the spiro[3.5]nonane scaffold. For example, the dihedral angle between the oxa/diaza rings should be ~90° to maintain strain-free geometry. Twinning or low-resolution data may require SHELXE for phase refinement .

Q. What methodologies assess biological activity in sigma receptor studies?

  • In vitro binding assays : Radioligand displacement (e.g., [³H]-DTG for σ₂ receptors) quantifies IC₅₀ values.
  • Functional assays : Measure cAMP modulation in cell lines expressing σ receptors.
  • In vivo models : Evaluate antinociceptive effects in murine neuropathic pain models .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Discrepancies arise from protonation states (free base vs. hydrochloride salt). For example, the free base may dissolve in CH₂Cl₂, while the hydrochloride salt requires polar solvents like MeOH. Adjust pH during solubility testing and confirm salt formation via IR spectroscopy (e.g., NH⁺ stretches at 2500–3000 cm⁻¹) .

Methodological Tables

Parameter Typical Value Reference
Yield (benzyl derivative)70–89%
¹H NMR (aromatic protons)δ 7.08–7.51 ppm (multiplet)
Elemental Analysis (C, H, N)±0.02% deviation from theoretical
Decomposition ProductsCO, NOₓ under combustion

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